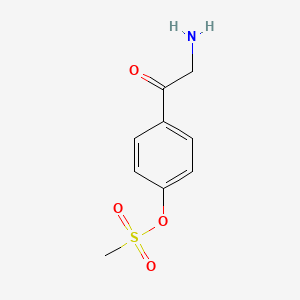
4-Glycylphenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Glycylphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates Methanesulfonates are known for their diverse applications in organic synthesis and industrial processes due to their strong acidic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycylphenyl methanesulfonate typically involves the reaction of 4-glycylphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Glycylphenol+Methanesulfonyl chloride→4-Glycylphenyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of methanesulfonates often involves the direct dissolution of metals in aqueous methanesulfonic acid solutions. This method ensures high purity of the resulting methanesulfonate salts .
Chemical Reactions Analysis
Types of Reactions
4-Glycylphenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Glycylphenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological alkylating agent, which can modify DNA and proteins.
Medicine: Explored for its potential use in chemotherapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-Glycylphenyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group is a good leaving group, which facilitates the formation of a reactive intermediate that can alkylate DNA, proteins, and other biomolecules. This alkylation can lead to the disruption of cellular processes and is the basis for its potential use in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Methyl methanesulfonate: Another alkylating agent used in research and chemotherapy.
Ethyl methanesulfonate: Similar in structure and function, used in mutagenesis studies.
Isopropyl methanesulfonate: Used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
4-Glycylphenyl methanesulfonate is unique due to the presence of the glycyl group, which can impart different reactivity and biological activity compared to other methanesulfonates. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
920804-48-4 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
[4-(2-aminoacetyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C9H11NO4S/c1-15(12,13)14-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 |
InChI Key |
WPSHRBSOVNACTQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


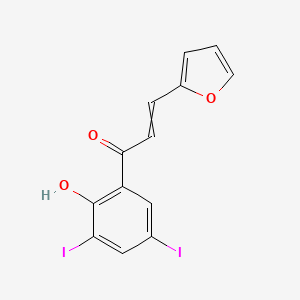
![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)
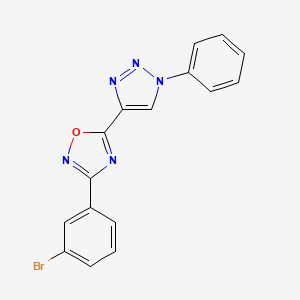
![Naphtho[1,2-b]furan-5-amine, 2,3-dihydro-3-methyl-](/img/structure/B12624130.png)
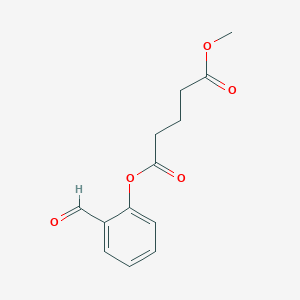
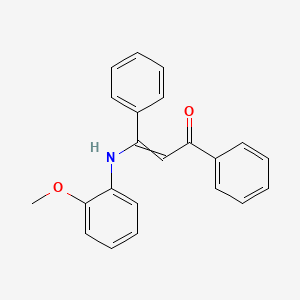
![3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12624147.png)
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B12624155.png)
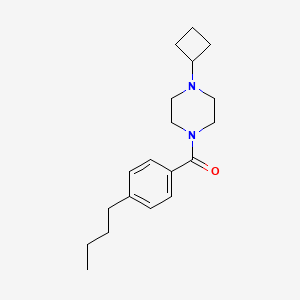
![1,3-Bis[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624177.png)
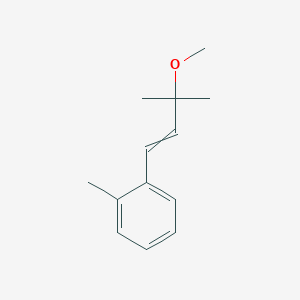
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)
